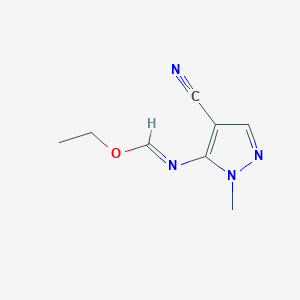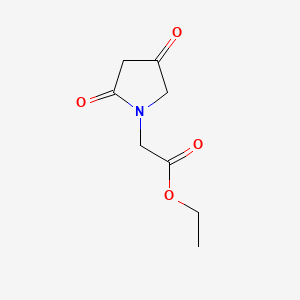
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one
Descripción general
Descripción
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one (DTI) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. DTI belongs to the class of tetrahydroisoquinoline alkaloids that are widely distributed in nature and have been found to possess diverse biological activities.
Mecanismo De Acción
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one exerts its biological effects through various mechanisms, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the regulation of gene expression. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and motor function. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has also been shown to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases.
Biochemical and Physiological Effects:
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been found to possess various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the regulation of gene expression. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and motor function. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has also been found to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one also has some limitations, including its poor solubility in water and its relatively low potency compared to other drugs.
Direcciones Futuras
There are several future directions for the study of 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one also has potential applications in the field of drug discovery, as it represents a promising lead compound for the development of novel drugs.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been found to possess neuroprotective, anti-inflammatory, and antioxidant properties. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Propiedades
IUPAC Name |
3,4-dimethyl-5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-8(2)12-11(13)10-6-4-3-5-9(7)10/h3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZZGBMEXWXFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C2=C1CCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490616 | |
| Record name | 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one | |
CAS RN |
62614-93-1 | |
| Record name | 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B3355396.png)










![Acetamide, N-[2-(1H-indol-7-yl)ethyl]-](/img/structure/B3355493.png)

